![molecular formula C11H28N4 B14296243 N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine CAS No. 125151-86-2](/img/structure/B14296243.png)
N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine is a chemical compound with the molecular formula C11H28N4This compound is an acyclic tertiary amine and is known for its ability to absorb carbon dioxide when dissolved in aqueous solution .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine can be synthesized through various methods. One common method involves the reaction of 1,3-dibromopropane with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of N1,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halides such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,N’,N’-tetramethyl-1,3-propanediamine oxide, while reduction may produce N,N,N’,N’-tetramethyl-1,3-propanediamine .
Wissenschaftliche Forschungsanwendungen
N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N1,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine involves its ability to act as a ligand and form complexes with various metal ions. This property is utilized in its role as a catalyst and in the stabilization of intermediates during chemical reactions. The compound’s molecular targets include metal ions such as copper and zinc, and it interacts with these ions through coordination bonds .
Vergleich Mit ähnlichen Verbindungen
N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine can be compared with other similar compounds such as:
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar in structure and properties, but with different applications.
N,N-Dimethyl-1,3-propanediamine: Another similar compound with different reactivity and applications.
N,N-Bis(2-aminoethyl)-1,3-propanediamine: Known for its high affinity for copper ions and its use in inhibiting mitochondrial cytochrome c oxidase.
These comparisons highlight the unique properties and applications of N1,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
125151-86-2 |
|---|---|
Molekularformel |
C11H28N4 |
Molekulargewicht |
216.37 g/mol |
IUPAC-Name |
N,N'-bis[2-(dimethylamino)ethyl]propane-1,3-diamine |
InChI |
InChI=1S/C11H28N4/c1-14(2)10-8-12-6-5-7-13-9-11-15(3)4/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
UWWXCMLHMBLGLL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNCCCNCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


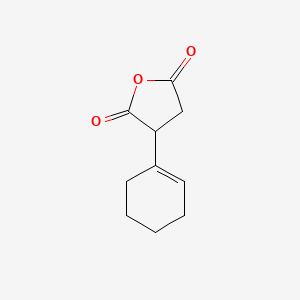
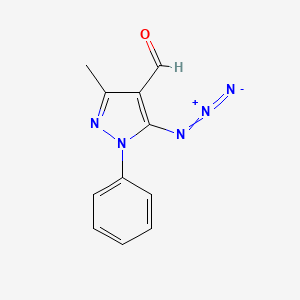
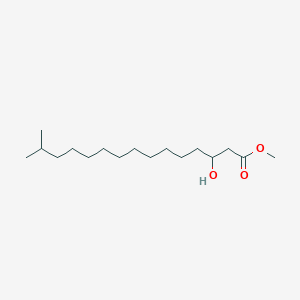
![Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate](/img/structure/B14296179.png)
![2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate](/img/structure/B14296180.png)
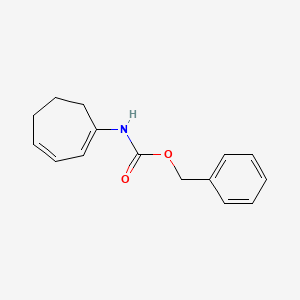
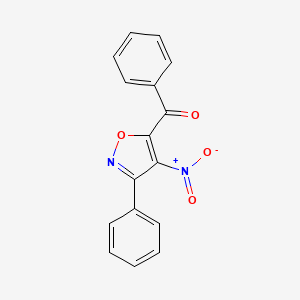
![[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B14296200.png)
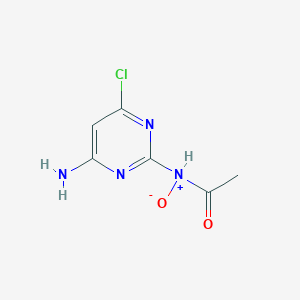
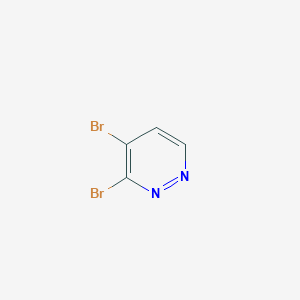
![3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile](/img/structure/B14296227.png)
![4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-](/img/structure/B14296233.png)
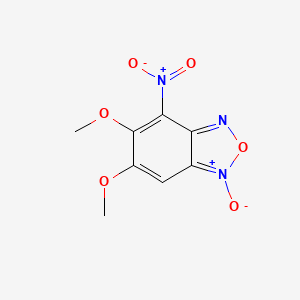
![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)
